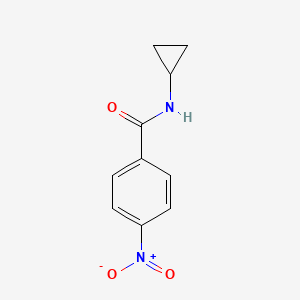

N-cyclopropyl-4-nitrobenzamide

Description

BenchChem offers high-quality N-cyclopropyl-4-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(11-8-3-4-8)7-1-5-9(6-2-7)12(14)15/h1-2,5-6,8H,3-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXHDFCHLKARTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358224 | |

| Record name | N-cyclopropyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-21-4 | |

| Record name | N-Cyclopropyl-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-cyclopropyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-cyclopropyl-4-nitrobenzamide, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient Schotten-Baumann reaction, coupling cyclopropylamine with 4-nitrobenzoyl chloride. This document outlines the fundamental principles, a field-proven step-by-step protocol, and an in-depth analysis of the characterization data, including ¹H NMR, ¹³C NMR, and IR spectroscopy. The guide is intended for researchers, chemists, and drug development professionals, offering the technical insights required for successful and verifiable synthesis.

Introduction: Significance of N-cyclopropyl-4-nitrobenzamide

N-cyclopropyl-4-nitrobenzamide (C₁₀H₁₀N₂O₃, MW: 206.2 g/mol ) is a valuable synthetic intermediate.[1][2] The molecule incorporates two key functionalities: a nitro-substituted aromatic ring and a cyclopropylamide group. The cyclopropyl moiety is a highly sought-after structural motif in pharmaceuticals, prized for its ability to introduce conformational rigidity and modulate metabolic stability and potency.[3][4] The nitro group, a strong electron-withdrawing group, not only activates the aromatic ring for further chemical transformations but also serves as a precursor for the corresponding aniline derivative, which is a common step in the synthesis of more complex molecules. Its applications span from the development of novel therapeutics to the creation of specialized organic materials.[3]

Synthesis Methodology

The synthesis of N-cyclopropyl-4-nitrobenzamide is most effectively accomplished via a nucleophilic acyl substitution, specifically under Schotten-Baumann conditions.[5] This classic and reliable method involves the acylation of a primary amine (cyclopropylamine) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base.[6][7]

Underlying Principle: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a cornerstone of amide synthesis.[8] The core of the reaction is the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride.[5] A base is essential for the reaction to proceed to completion. Its primary roles are to neutralize the hydrochloric acid (HCl) byproduct that is formed and to deprotonate the intermediate, thereby driving the equilibrium toward the amide product.[8][9] While aqueous bases like NaOH can be used, an organic base such as triethylamine (Et₃N) or pyridine is often preferred in an aprotic solvent to ensure homogeneity and prevent hydrolysis of the acyl chloride.[7]

Reaction Mechanism

The mechanism proceeds through two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, breaking the π-bond and forming a tetrahedral intermediate.[7]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion—an excellent leaving group—is expelled. The base then abstracts the proton from the nitrogen atom to yield the final, neutral N-cyclopropyl-4-nitrobenzamide and a salt byproduct (e.g., triethylammonium chloride).[5]

Caption: High-level overview of the synthesis mechanism.

Detailed Experimental Protocol

This protocol is designed for robustness and high yield. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents:

-

4-Nitrobenzoyl chloride (98%)

-

Cyclopropylamine (99%)[3]

-

Triethylamine (Et₃N, ≥99.5%, anhydrous)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-nitrobenzoyl chloride (5.00 g, 26.9 mmol, 1.0 equiv). Dissolve it in 100 mL of anhydrous dichloromethane.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Causality Insight: This initial cooling is critical to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring controlled addition.

-

-

Amine Addition: In a separate beaker, prepare a solution of cyclopropylamine (1.83 g, 32.0 mmol, 1.2 equiv) and triethylamine (3.27 g, 4.5 mL, 32.3 mmol, 1.2 equiv) in 20 mL of anhydrous dichloromethane.

-

Controlled Reaction: Add the cyclopropylamine/triethylamine solution to the dropping funnel and add it dropwise to the stirred 4-nitrobenzoyl chloride solution over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality Insight: A slow, dropwise addition prevents a rapid temperature spike. The triethylamine immediately neutralizes the HCl generated, preventing the protonation of the unreacted cyclopropylamine, which would render it non-nucleophilic.[9]

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.

-

Causality Insight: The NaHCO₃ wash removes any unreacted 4-nitrobenzoyl chloride (by hydrolysis) and neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization. A mixture of ethyl acetate and hexanes is an effective solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven. The expected product is a pale yellow or off-white solid.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized N-cyclopropyl-4-nitrobenzamide.

Caption: Standard experimental workflow from synthesis to analysis.

Physical Properties

| Property | Observed Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Melting Point | ~146-148 °C |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of N-cyclopropyl-4-nitrobenzamide is highly diagnostic. The magnetic anisotropy of the cyclopropyl ring causes the attached protons to appear significantly upfield compared to other aliphatic protons.[4]

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | d | 2H | Ar-H | Protons ortho to the nitro group, deshielded. |

| ~7.95 | d | 2H | Ar-H | Protons meta to the nitro group. |

| ~6.50 | br s | 1H | N-H | Amide proton, broad due to quadrupolar relaxation and exchange. |

| ~2.95 | m | 1H | Cyclopropyl-CH | Methine proton of the cyclopropyl ring, coupled to four adjacent CH₂ protons. |

| ~0.95 | m | 2H | Cyclopropyl-CH₂ | Diastereotopic protons on one side of the cyclopropyl ring. |

| ~0.70 | m | 2H | Cyclopropyl-CH₂ | Diastereotopic protons on the other side of the cyclopropyl ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule.[10]

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164.5 | C=O | Carbonyl carbon of the amide. |

| ~149.5 | Ar-C | Aromatic carbon attached to the NO₂ group. |

| ~140.0 | Ar-C | Quaternary aromatic carbon attached to the amide. |

| ~128.5 | Ar-CH | Aromatic carbons ortho to the amide. |

| ~124.0 | Ar-CH | Aromatic carbons meta to the amide. |

| ~23.5 | Cyclopropyl-CH | Methine carbon of the cyclopropyl ring. |

| ~7.0 | Cyclopropyl-CH₂ | Methylene carbons of the cyclopropyl ring, shielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide N-H |

| ~1640 | C=O Stretch (Amide I) | Amide Carbonyl |

| ~1520 & ~1350 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| ~1290 | C-N Stretch | Amide C-N |

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a laboratory setting.

-

4-Nitrobenzoyl chloride: Corrosive and a lachrymator.[11] It reacts with water and moisture, releasing HCl gas.[12] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14] Store in a cool, dry place away from incompatible materials.[15]

-

Cyclopropylamine: A flammable, corrosive, and volatile liquid.[16][17] It is harmful if inhaled, swallowed, or in contact with skin.[18] Ensure adequate ventilation and avoid all sources of ignition.[16]

-

Triethylamine: Flammable and corrosive. Handle with care in a well-ventilated area.

-

Dichloromethane: A volatile solvent suspected of being a carcinogen. Minimize inhalation and skin contact.

All waste should be disposed of according to institutional and local environmental regulations.

Conclusion

This guide provides a detailed, scientifically grounded protocol for the synthesis of N-cyclopropyl-4-nitrobenzamide. The Schotten-Baumann reaction described is efficient and high-yielding. The comprehensive characterization data supplied, including tabulated NMR and IR spectral assignments, serves as a reliable reference for researchers to validate the successful synthesis and purity of the target compound. By understanding the causality behind the experimental steps and adhering to safety protocols, scientists can confidently reproduce this synthesis for applications in pharmaceutical development and beyond.

References

- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.

- J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.

- Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.

- Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- Apollo Scientific. (2022, September 16). 4-Nitrobenzoyl chloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzoyl chloride, 98%.

- Santa Cruz Biotechnology. (n.d.). Cyclopropylamine.

- Apollo Scientific. (n.d.). Cyclopropylamine.

- ChemicalBook. (2025, September 27). 4-Nitrobenzoyl chloride - Safety Data Sheet.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Nitrobenzoyl chloride.

- ECHEMI. (n.d.). 4-Nitrobenzoyl chloride SDS, 122-04-3 Safety Data Sheets.

- Synblock. (n.d.). CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide.

- PubChem, National Institutes of Health. (n.d.). Cyclopropylamine | C3H7N | CID 69828.

- Wikipedia. (n.d.). Cyclopropylamine.

- Synblock. (n.d.). CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide.

- Benchchem. (2025). A Comparative Guide to the 1H and 13C NMR Spectral Analysis of Cyclopropylbenzene Derivatives.

- IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

Sources

- 1. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]

- 2. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]

- 3. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. jk-sci.com [jk-sci.com]

- 8. byjus.com [byjus.com]

- 9. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.es [fishersci.es]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of N-cyclopropyl-4-nitrobenzamide

An In-Depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-4-nitrobenzamide

Executive Summary

N-cyclopropyl-4-nitrobenzamide (CAS No. 88229-21-4) is a key chemical intermediate, notably classified as a protein degrader building block, positioning it as a molecule of significant interest in contemporary drug discovery and development.[1] The progression of such a molecule from a laboratory curiosity to a viable clinical candidate is fundamentally dependent on a thorough understanding of its physicochemical properties. These characteristics—including melting point, solubility, and acid-base dissociation constant (pKa)—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[2][3]

This technical guide provides a comprehensive analysis of the core . Eschewing a rigid template, this document is structured to deliver both foundational knowledge and actionable experimental protocols for researchers. We delve into the theoretical underpinnings of each property, explain the causal relationships behind experimental choices, and provide detailed, self-validating methodologies for their determination. The intended audience—researchers, scientists, and drug development professionals—will find this guide to be a robust resource for characterizing N-cyclopropyl-4-nitrobenzamide and analogous compounds within their research pipelines.

Introduction: Chemical Identity and Significance

A precise characterization of a compound begins with its unambiguous identification and an appreciation for its role in medicinal chemistry.

Molecular Structure and Identity

N-cyclopropyl-4-nitrobenzamide is an organic compound featuring a central benzamide core. A cyclopropyl group is attached to the amide nitrogen, and a nitro group is substituted at the para-position (position 4) of the benzene ring.

| Identifier | Value | Source(s) |

| Chemical Name | N-cyclopropyl-4-nitrobenzamide | [4] |

| CAS Number | 88229-21-4 | [4][5][6] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][4][5] |

| Molecular Weight | 206.20 g/mol | [1][4][5] |

| Purity | Typically ≥98% | [1][5][7] |

The structure combines several key functional groups that dictate its chemical behavior:

-

Aromatic Nitro Group: A strong electron-withdrawing group that influences the acidity of other protons and the molecule's overall polarity.

-

Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which is critical for solubility and biological target interactions.[8]

-

Cyclopropyl Ring: A small, strained aliphatic ring that adds a degree of hydrophobicity.[8]

Importance in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to poor biopharmaceutical properties.[3] Accurate measurement of physicochemical parameters is therefore not a perfunctory exercise but a critical step in risk mitigation.

-

Solubility directly impacts the amount of a drug that can be absorbed from the gastrointestinal tract, with poor aqueous solubility being a primary reason for low bioavailability.[3][9]

-

The pKa value determines the ionization state of a molecule at a given pH.[10] Since charged and uncharged species exhibit vastly different abilities to permeate biological membranes, pKa is a master variable controlling absorption and distribution.[2]

-

The Melting Point is a crucial indicator of a compound's purity and the strength of its crystal lattice.[11] A sharp melting point is characteristic of a pure crystalline substance.[11]

Understanding these properties allows medicinal chemists to predict a compound's behavior in biological systems and provides a rational basis for formulation development to enhance its therapeutic potential.

Core Physicochemical Properties: A Deeper Dive

Melting Point (MP)

The melting point is the temperature at which a substance transitions from a solid to a liquid state in equilibrium.[12] For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[11] Consequently, melting point determination is a fundamental and rapid method for assessing the purity of a synthesized compound.[13]

While the exact melting point for N-cyclopropyl-4-nitrobenzamide is not widely published, the related compound 4-nitrobenzamide melts at 199-201 °C, suggesting that N-cyclopropyl-4-nitrobenzamide is a stable solid at room temperature with a relatively high melting point.

Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent to form an equilibrium saturated solution. In drug development, aqueous solubility is paramount.[9] It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium value, determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over an extended period (e.g., 24-72 hours).[3][14][15] The shake-flask method is the gold standard for this measurement.[9] This value is critical for biopharmaceutical classification (BCS), which categorizes drugs based on their solubility and permeability.[3]

-

Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then gradually adding this stock solution to an aqueous buffer until precipitation is observed.[3] This high-throughput method measures the concentration at which a compound falls out of a supersaturated solution and is often used in the early stages of drug discovery for structure-solubility relationship studies.[3]

For N-cyclopropyl-4-nitrobenzamide, the polar amide and nitro groups may confer some aqueous solubility, but the hydrophobic benzene and cyclopropyl moieties will limit it.[8] Therefore, precise experimental determination is essential.

Acid-Base Dissociation Constant (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[10] The ionization state of a drug profoundly affects its solubility, absorption, and ability to bind to its target.[2]

N-cyclopropyl-4-nitrobenzamide possesses a single acidic proton on the amide nitrogen. Amides are generally very weak acids (pKa typically > 15). However, the potent electron-withdrawing effect of the para-nitro group will increase the acidity of the N-H bond (i.e., lower its pKa) relative to an unsubstituted benzamide. Determining this value is critical, as even partial ionization can significantly alter a compound's properties.[16] Experimental methods such as potentiometric titration or UV-Vis spectrophotometry as a function of pH are commonly employed for pKa determination.[17]

Standardized Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key .

Protocol for Melting Point Determination (Capillary Method)

This protocol is based on the widely accepted capillary method, which can be performed using a modern digital apparatus (e.g., Mel-Temp) or a traditional Thiele tube.[12][18]

Methodology:

-

Sample Preparation: Ensure the N-cyclopropyl-4-nitrobenzamide sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into a compact column 2-3 mm in height at the sealed end.

-

Preliminary Determination (Optional but Recommended): Place the loaded capillary into the heating block. Heat the sample rapidly (e.g., 10-20 °C/min) to quickly find the approximate melting range.[13] This saves time during the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, insert the capillary and set the starting temperature to 5 °C below the expected melting point.[13]

-

Heating and Observation: Heat the sample at a slow, controlled rate (1-2 °C/min) near the expected melting point.

-

Data Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow.

Caption: Workflow for Melting Point Determination.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol details the gold-standard shake-flask method for determining equilibrium aqueous solubility, essential for BCS classification.[9][15] The experiment should be performed at a controlled temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[14]

Methodology:

-

System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8).[14]

-

Sample Addition: Add an excess amount of solid N-cyclopropyl-4-nitrobenzamide to a known volume of each buffer in a sealed container. "Excess" means that undissolved solid should be clearly visible after equilibration.

-

Equilibration: Place the containers in a shaker bath maintained at 37 °C. Agitate the samples for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[14]

-

Sample Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the liquid from any remaining solid particles, typically by centrifugation followed by filtration through a 0.22 µm filter.

-

Concentration Analysis: Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.

Caption: Workflow for Shake-Flask Solubility Measurement.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a classic and reliable method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[17]

Methodology:

-

Sample Preparation: Accurately weigh a sample of N-cyclopropyl-4-nitrobenzamide and dissolve it in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH if titrating the acidic amide proton).

-

Titration: Add small, precise volumes of the titrant to the solution, allowing the pH reading to stabilize after each addition. Record the pH value at each volume increment.

-

Data Plotting: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). This will generate a sigmoid titration curve.

-

pKa Determination: The pKa is the pH value at the half-equivalence point (the point where half of the compound has been neutralized). This point corresponds to the inflection point of the sigmoid curve. Mathematically, this can be found by calculating the first derivative of the curve (d(pH)/dV) and identifying the maximum value.

-

Reporting: Report the determined pKa value, along with the temperature and solvent system used.

Caption: Conceptual Diagram of a Potentiometric Titration Curve.

Data Summary and Spectral Interpretation

While some experimental values require determination, a significant amount of information can be compiled from supplier data and predicted from the molecule's structure.

Summary of Physicochemical Properties

| Property | Value / Expected Value | Comments |

| Appearance | White to off-white solid/powder | Based on related benzamides.[8][19] |

| Melting Point | Requires experimental determination | Expected to be a crystalline solid with a sharp, high MP. |

| Aqueous Solubility | Requires experimental determination | Likely to be poorly soluble based on structural analysis.[8] |

| pKa (Amide N-H) | Requires experimental determination | Expected to be a very weak acid (pKa > 14). |

Expected Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment.

-

Aromatic Protons: Two doublets in the downfield region (approx. δ 8.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group.

-

Amide Proton (N-H): A broad singlet, typically downfield (approx. δ 8.5-9.0 ppm), which may exchange with D₂O.

-

Cyclopropyl Protons: Complex multiplets in the upfield region (approx. δ 0.5-3.0 ppm).

-

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (approx. δ 120-150 ppm), the carbonyl carbon (approx. δ 165-170 ppm), and the aliphatic cyclopropyl carbons (approx. δ 10-30 ppm).

-

Infrared (IR) Spectroscopy: Key stretching frequencies are expected for the N-H bond (approx. 3300 cm⁻¹), the C=O amide bond (approx. 1650 cm⁻¹), and the N-O bonds of the nitro group (strong bands around 1520 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the molecular weight (206.20 g/mol ) should be readily observable.

Conclusion

N-cyclopropyl-4-nitrobenzamide is a valuable building block for modern drug discovery. This guide has established the critical importance of its core physicochemical properties and provided the theoretical framework and detailed experimental protocols necessary for their robust determination. By systematically measuring the melting point, aqueous solubility, and pKa, researchers can build a comprehensive data package that informs structure-activity relationships, predicts in vivo behavior, and enables rational formulation design. The application of these standardized methods ensures data integrity and provides the solid foundation required to advance this and similar molecules through the demanding drug development process.

References

- Melting point determin

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Melting point. (n.d.). In Wikipedia.

- Rupp, M. (n.d.). Predicting the pKa of Small Molecules.

- Melting point determin

- Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace.

- Melting Point Determination. (n.d.). Stanford Research Systems.

- N-(cyclopentylideneamino)-4-nitro-benzamide | Solubility. (n.d.). In Solubility of Things.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Lira, B., et al. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Lira, B., et al. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. PMC - NIH.

- Smietana, M., et al. (n.d.).

- Predicting the pKa of Small Molecules. (2025, August 8).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2).

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- N-cyclopropyl-4-methyl-3-nitrobenzamide. (n.d.). PubChem.

- N-Cyclopropyl 4-bromo-3-nitrobenzamide. (n.d.). PubChem.

- CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide. (n.d.). Synblock.

- CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide. (n.d.). Synblock.

- 88229-21-4|N-Cyclopropyl-4-nitrobenzamide. (n.d.). BLD Pharm.

- N-Cyclopropyl-4-nitrobenzamide, min 98%, 25 grams. (n.d.). CP Lab Safety.

- 4-Nitrobenzamide. (n.d.). PubChem.

- N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. (n.d.). PubChem.

- N-benzyl-4-nitrobenzamide. (n.d.). PubChem - NIH.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI.

- The biological activity of selected cyclic dipeptides. (n.d.). PubMed.

- CAS NO. 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide | Catalog CNALD-N187597. (n.d.). Arctom Scientific.

- N-Cyclopropyl-4-nitrobenzamide, 98% Purity, C10H10N2O3, 25 grams. (n.d.). CP Lab Safety.

- p-Nitrobenzamide CAS#: 619-80-7. (n.d.). ChemicalBook.

- 4-Nitrobenzamide 98 619-80-7. (n.d.). Sigma-Aldrich.

- 4-Nitrobenzamide | C7H6N2O3 | MD Topology | NMR | X-Ray. (n.d.).

- n-(1-cyclopropyl-ethyl)-4-methyl-n-phenyl-benzamide. (n.d.). Sigma-Aldrich.

- 4-Nitrobenzamide 98 619-80-7. (n.d.). Sigma-Aldrich.

- p-Nitrobenzamide(619-80-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- p-Nitrobenzamide | 619-80-7. (n.d.). ChemicalBook.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]

- 5. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]

- 6. arctomsci.com [arctomsci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. scispace.com [scispace.com]

- 10. mrupp.info [mrupp.info]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Melting point - Wikipedia [en.wikipedia.org]

- 13. thinksrs.com [thinksrs.com]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. researchgate.net [researchgate.net]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. westlab.com [westlab.com]

- 19. p-Nitrobenzamide CAS#: 619-80-7 [m.chemicalbook.com]

An In-depth Technical Guide to N-cyclopropyl-4-nitrobenzamide (CAS: 88229-21-4)

This guide provides a comprehensive technical overview of N-cyclopropyl-4-nitrobenzamide, a molecule of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, potential applications, and analytical methodologies, grounding all claims in established scientific principles.

Introduction

N-cyclopropyl-4-nitrobenzamide, with the CAS number 88229-21-4, is an organic compound that merges three key functional motifs: a cyclopropyl ring, a nitroaromatic system, and an amide linkage.[1][2][3] While this specific molecule is not extensively documented in peer-reviewed literature as a lead therapeutic agent, its constituent parts are prevalent in numerous biologically active compounds. The cyclopropyl group is a well-known bioisostere for various functional groups, often introduced to enhance metabolic stability, improve potency, and modulate conformation.[4] The 4-nitrobenzamide scaffold is a common building block in the synthesis of more complex molecules, including potential anticancer and antimicrobial agents.[5][6] This guide will, therefore, treat N-cyclopropyl-4-nitrobenzamide as a valuable synthetic intermediate and a subject for further biological exploration.

Physicochemical Properties

A summary of the key physicochemical properties of N-cyclopropyl-4-nitrobenzamide is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to biological assays.

| Property | Value | Source(s) |

| CAS Number | 88229-21-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2][3] |

| Molecular Weight | 206.20 g/mol | [2][7] |

| Appearance | Expected to be a solid, likely crystalline, ranging from off-white to yellow. | Inferred from related compounds |

| Storage | Store in a dry, sealed container, at 2-8°C. | [7] |

Synthesis of N-cyclopropyl-4-nitrobenzamide

The synthesis of N-cyclopropyl-4-nitrobenzamide is a straightforward process that can be achieved through a two-step procedure from commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for N-cyclopropyl-4-nitrobenzamide.

Step 1: Synthesis of 4-Nitrobenzoyl Chloride

The initial step involves the conversion of 4-nitrobenzoic acid to its more reactive acyl chloride derivative, 4-nitrobenzoyl chloride. This is a standard procedure in organic synthesis.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 4-nitrobenzoic acid.

-

Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The use of thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

The reaction mixture is heated under reflux until the evolution of gas ceases and the solid 4-nitrobenzoic acid has completely dissolved.

-

Upon completion, the excess chlorinating agent is removed by distillation, often under reduced pressure, to yield crude 4-nitrobenzoyl chloride. This intermediate can be purified by distillation or recrystallization, or used directly in the next step.

Causality of Experimental Choices: The carboxylic acid is converted to an acyl chloride because the latter is a much more reactive electrophile, readily undergoing nucleophilic acyl substitution with the amine in the subsequent step. The use of excess chlorinating agent ensures the complete conversion of the starting material.

Step 2: Synthesis of N-cyclopropyl-4-nitrobenzamide

The final product is obtained through the amidation of 4-nitrobenzoyl chloride with cyclopropylamine. This reaction is a classic example of the Schotten-Baumann reaction.

Protocol:

-

Dissolve 4-nitrobenzoyl chloride in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of cyclopropylamine and a slight excess of a non-nucleophilic base, such as triethylamine or pyridine, in the same solvent. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.

-

Slowly add the cyclopropylamine solution to the cooled 4-nitrobenzoyl chloride solution with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove excess amine and base, followed by a wash with a dilute bicarbonate solution and brine.

-

The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-cyclopropyl-4-nitrobenzamide.

-

The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices: The reaction is performed at a low temperature to control the exothermicity of the acylation. The base is crucial to drive the reaction to completion by scavenging the HCl generated, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl protons, and the amide proton. The aromatic protons will likely appear as two doublets in the downfield region (around 8.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0.5-1.0 ppm for the CH₂ groups and a multiplet for the CH group around 2.8-3.0 ppm). The amide proton (NH) is expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 165 ppm), the aromatic carbons (with the carbon attached to the nitro group being the most downfield, >145 ppm), and the carbons of the cyclopropyl ring (in the upfield region, typically <30 ppm for the CH₂ carbons and around 15 ppm for the CH carbon).

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 207.20. Fragmentation patterns would likely involve the cleavage of the amide bond, leading to fragments corresponding to the 4-nitrobenzoyl cation (m/z 150.01) and the cyclopropylaminyl radical cation.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

N-H stretch: A sharp peak around 3300-3500 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption around 1640-1680 cm⁻¹.

-

N-H bend (Amide II): An absorption around 1510-1550 cm⁻¹.

-

NO₂ stretches: Two strong absorptions, one symmetric and one asymmetric, around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

Aromatic C-H stretches: Above 3000 cm⁻¹.

Potential Applications and Biological Significance

While specific biological activities for N-cyclopropyl-4-nitrobenzamide have not been reported, its structural components suggest potential areas for investigation.

Caption: Potential contributions of structural motifs in N-cyclopropyl-4-nitrobenzamide to biological activity.

-

Medicinal Chemistry Scaffold: This compound serves as an excellent starting point for library synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized to explore a wide range of chemical space.

-

Antimicrobial and Anticancer Research: Nitroaromatic compounds have a long history as antimicrobial and anticancer agents.[5] Their mechanism often involves enzymatic reduction of the nitro group to reactive nitroso and hydroxylamino intermediates that can damage cellular macromolecules. The presence of the cyclopropyl group could modulate the redox potential and steric environment, potentially leading to novel activity profiles.

Analytical Methods

For the quality control and analysis of N-cyclopropyl-4-nitrobenzamide, a robust analytical method is required. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

Proposed HPLC Method

A reversed-phase HPLC method would be suitable for the analysis of this moderately polar compound.

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid) | Acetonitrile is a common organic modifier. Formic acid helps to protonate any acidic or basic sites, leading to sharper peaks. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good efficiency without excessive backpressure. |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the nitroaromatic chromophore (likely around 254 nm or 280 nm). | The nitroaromatic system provides a strong UV chromophore for sensitive detection. |

| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |

This method would need to be validated for parameters such as linearity, accuracy, precision, specificity, and robustness according to standard guidelines.

Safety and Handling

While a specific safety data sheet (SDS) for N-cyclopropyl-4-nitrobenzamide is not widely available, the safety precautions can be inferred from its parent compound, 4-nitrobenzamide. It should be handled as a potentially hazardous chemical.

-

Hazards: Based on 4-nitrobenzamide, this compound may be harmful if swallowed, and may cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

N-cyclopropyl-4-nitrobenzamide is a synthetically accessible compound that holds potential as a versatile intermediate in drug discovery and materials science. While detailed studies on its biological properties are lacking, its structural features suggest that it could be a valuable starting point for the development of novel therapeutic agents. This guide provides a solid foundation for its synthesis, characterization, and analysis, encouraging further research into the potential of this and related molecules.

References

-

Terzidis, M. A., & Lykakis, I. N. (2024). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Chemistry – A European Journal. Available at: [Link]

-

PubChem. (n.d.). 4-Nitrobenzamide. Retrieved January 18, 2026, from [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2021). National Center for Biotechnology Information. Available at: [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. (2024). MDPI. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). N-Cyclopropyl 4-bromo-3-nitrobenzamide. Retrieved January 18, 2026, from [Link]

-

Buzarevski, A., Mikhova, B., & Popovski, E. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, 2014(1), M821. Available at: [Link]

-

International Journal of Pharmacy and Biological Sciences. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Available at: [Link]

-

Niewiadomy, A., Skrzypek, A., Matysiak, J., Głaszcz, U., Wietrzyk, J., & Krajewska-Kułak, E. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(5), 943-950. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 18, 2026, from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved January 18, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet - 4-Nitrobenzoic acid. Retrieved January 18, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 18, 2026, from [Link]

-

ATB. (n.d.). 4-Nitrobenzamide. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2018). Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. Available at: [Link]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 18, 2026, from [Link]

-

MDPI. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available at: [Link]

-

ResearchGate. (2019). Mechanism of formation of fragment ion of m/z 86 and m/z 114 observed in the ESI(-)-MS/MS spectra of N-alkylbenzenesulfonamides. Available at: [Link]

-

ResearchGate. (2015). Synthesis, Characterization and Crystal Structure of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide. Available at: [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 18, 2026, from [Link]

Sources

- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijpbs.com [ijpbs.com]

- 7. 88229-21-4|N-Cyclopropyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility Profile of N-cyclopropyl-4-nitrobenzamide

Introduction: The Imperative of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its therapeutic potential.[1] Poor solubility is a primary contributor to suboptimal drug absorption and bioavailability, leading to a high attrition rate for promising drug candidates.[2][3] This guide provides a comprehensive technical overview of the solubility profile of N-cyclopropyl-4-nitrobenzamide, a molecule of interest in medicinal chemistry. As Senior Application Scientist, the subsequent sections will not merely present data but will delve into the causal relationships between molecular structure, experimental design, and the resultant solubility characteristics, offering field-proven insights for researchers, scientists, and drug development professionals.

The journey from a hit compound to a viable drug candidate is fraught with challenges, with biopharmaceutical properties often being the arbiter of success or failure.[3] Understanding the solubility of N-cyclopropyl-4-nitrobenzamide is therefore not an academic exercise but a critical step in its developmental pathway. This guide will equip the reader with a robust understanding of its predicted physicochemical properties, detailed protocols for both high-throughput kinetic and gold-standard thermodynamic solubility assessment, and an analysis of the key factors influencing its dissolution.

Part 1: Theoretical Physicochemical Profile of N-cyclopropyl-4-nitrobenzamide

A foundational understanding of a molecule's inherent properties is crucial for anticipating its behavior in aqueous and biological media. N-cyclopropyl-4-nitrobenzamide is a small molecule featuring a central benzamide core, substituted with a nitro group at the para position of the phenyl ring and a cyclopropyl group on the amide nitrogen.

Molecular Structure:

The interplay of these functional groups dictates the molecule's polarity, lipophilicity, and crystal lattice energy, all of which are key determinants of solubility.[4] The nitro group, being strongly electron-withdrawing and polar, and the amide group, capable of hydrogen bonding, are expected to contribute to aqueous solubility.[5][6] Conversely, the aromatic ring and the cyclopropyl moiety introduce lipophilic character.[7]

| Property | Predicted Value | Source |

| Molecular Formula | C10H10N2O3 | [8] |

| Molecular Weight | 206.20 g/mol | [8][9] |

| CAS Number | 88229-21-4 | [8][9] |

| Predicted LogP (XLogP3) | 1.8 - 2.3 | [10] |

Table 1: Predicted Physicochemical Properties of N-cyclopropyl-4-nitrobenzamide. LogP, the logarithm of the octanol-water partition coefficient, is a key indicator of a molecule's lipophilicity.

Part 2: Experimental Solubility Assessment

While theoretical predictions are valuable, empirical determination of solubility is indispensable. Two primary methodologies are employed in drug discovery: kinetic and thermodynamic solubility assays.[15][16] Kinetic solubility is a high-throughput method ideal for early-stage screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development and formulation.[2][4][17]

Kinetic Solubility Determination by Nephelometry

Rationale: The kinetic solubility assay is designed for rapid assessment and is particularly relevant for early drug discovery where compound availability is limited.[2][18] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is introduced into an aqueous buffer.[3][15] Nephelometry, the measurement of scattered light, is a sensitive technique for detecting the formation of insoluble particles.[17][18][19]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-cyclopropyl-4-nitrobenzamide in 100% DMSO.

-

Plate Setup: In a 96-well microtiter plate, add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row, resulting in a starting concentration of 100 µM with 1% DMSO.

-

Serial Dilution: Perform a 2-fold serial dilution across the plate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration, typically 1 to 2 hours, with gentle shaking.[15][18]

-

Measurement: Measure the light scattering in each well using a nephelometer.[18]

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background.[17]

Workflow Diagram:

Caption: Workflow for kinetic solubility determination using nephelometry.

Thermodynamic Solubility Determination by the Shake-Flask Method

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic, or equilibrium, solubility.[20][21][22] It measures the saturation concentration of a compound in a solvent after a prolonged incubation period, ensuring that a true equilibrium between the solid and dissolved states is reached.[3][23] This method is crucial for lead optimization and pre-formulation studies.[15][20]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid N-cyclopropyl-4-nitrobenzamide to a series of vials containing the desired aqueous media (e.g., water, pH 7.4 buffer, biorelevant media). The presence of undissolved solid is essential.

-

Incubation: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.[15]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. To remove any remaining solid particles, either centrifuge the supernatant at high speed or filter it through a 0.22 µm syringe filter.[17]

-

Quantification: Prepare a standard curve of N-cyclopropyl-4-nitrobenzamide of known concentrations. Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV.[17]

-

Solubility Value: The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Workflow Diagram:

Caption: Workflow for thermodynamic solubility by the shake-flask method.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the fluids of the gastrointestinal tract.[24][25][26] These media contain physiological surfactants like bile salts and lecithin.[24]

| Medium | Composition Simulates | Expected Impact on N-cyclopropyl-4-nitrobenzamide Solubility |

| FaSSGF | Fasted State Simulated Gastric Fluid | Likely low solubility due to acidic pH and low surfactant concentration. |

| FaSSIF | Fasted State Simulated Intestinal Fluid | Potential for increased solubility compared to buffer due to micellar solubilization.[26] |

| FeSSIF | Fed State Simulated Intestinal Fluid | Highest potential for solubility due to higher concentrations of bile salts and lecithin, mimicking the fed state.[26] |

Table 2: Biorelevant Media for Solubility Assessment.[24]

Part 3: Factors Influencing the Solubility of N-cyclopropyl-4-nitrobenzamide

Several factors can significantly impact the aqueous solubility of a compound.[27][28] For N-cyclopropyl-4-nitrobenzamide, the following are particularly relevant:

-

pH: Amides are generally considered neutral compounds and their solubility is largely independent of pH in the physiological range.[29][30] Unlike amines or carboxylic acids, the amide functional group does not readily ionize.[29] However, extreme pH values could potentially lead to hydrolysis, which would affect the measured solubility over time.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[27][31][32] It is crucial to control the temperature during solubility experiments to ensure data consistency and relevance to physiological conditions (i.e., 37°C).

-

Crystal Form (Polymorphism): The solid-state properties of a compound, such as its crystal lattice energy, can have a profound effect on its solubility. Different polymorphs of the same compound can exhibit different solubilities. While information on the polymorphic forms of N-cyclopropyl-4-nitrobenzamide is not available from the provided search results, this is a critical consideration in later-stage development.

Logical Relationship Diagram:

Caption: Factors influencing the aqueous solubility of N-cyclopropyl-4-nitrobenzamide.

Conclusion: A Roadmap for Development

This in-depth technical guide has provided a comprehensive framework for understanding and evaluating the solubility profile of N-cyclopropyl-4-nitrobenzamide. From its theoretical physicochemical properties to detailed, actionable protocols for experimental determination, this document serves as a critical resource for its continued development.

The moderate lipophilicity predicted by its LogP suggests that while solubility challenges may exist, they are likely surmountable. The provided protocols for kinetic and thermodynamic solubility assessment offer a clear path forward for generating the robust data necessary for informed decision-making. The kinetic assay will enable rapid screening and structure-solubility relationship studies, while the thermodynamic shake-flask method will provide the definitive solubility values required for formulation development and biopharmaceutical classification.

Ultimately, a thorough understanding of the solubility of N-cyclopropyl-4-nitrobenzamide, as outlined in this guide, is not merely a data-gathering exercise. It is a strategic imperative that will guide synthesis efforts, inform formulation strategies, and ultimately, enhance the probability of successfully advancing this promising compound through the drug development pipeline.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Open Access Journals. (n.d.). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

-

Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

-

ResearchGate. (n.d.). Temperature and solvent effects in the solubility of some drugs: experimental and modeling. Retrieved from [Link]

-

SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Novartis OAK. (2015, October 13). Development of a High Throughput Equilibrium Solubility Assay Using Miniaturized Shake-Flask Method in Early Drug Discovery. Retrieved from [Link]

-

SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Dissolution Media Simulating Fasted and Fed States. Retrieved from [Link]

-

ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Journal of Chemical Information and Modeling. (n.d.). Revisiting the General Solubility Equation: In Silico Prediction of Aqueous Solubility Incorporating the Effect of Topographical Polar Surface Area. Retrieved from [Link]

-

SciSpace. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

-

American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Retrieved from [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

PMC - NIH. (n.d.). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropyl-4-methyl-3-nitrobenzamide. Retrieved from [Link]

-

MedChemica. (2021, September 30). BucketListPapers 60/100: The General Solubility Equation. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclopropyl 4-bromo-3-nitrobenzamide. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

-

Solubility of Things. (n.d.). N-(cyclopentylideneamino)-4-nitro-benzamide | Solubility. Retrieved from [Link]

- Google Patents. (n.d.). US20150064794A1 - Biorelevant compositions.

-

Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Biorelevant Dissolution Media Simulating the Proximal Human Gastrointestinal Tract: An Update. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]

-

PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

ResearchGate. (n.d.). pH of (1! 6) 0.10 M solutions of amides and (7) water as a function of.... Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Retrieved from [Link]

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 88229-21-4 | N-Cyclopropyl-4-nitrobenzamide - Synblock [synblock.com]

- 9. 88229-21-4|N-Cyclopropyl-4-nitrobenzamide|BLD Pharm [bldpharm.com]

- 10. N-Cyclopropyl 4-bromo-3-nitrobenzamide | C10H9BrN2O3 | CID 9165493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medchemica.com [medchemica.com]

- 15. enamine.net [enamine.net]

- 16. scispace.com [scispace.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. emeraldcloudlab.com [emeraldcloudlab.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. biorelevant.com [biorelevant.com]

- 25. dissolutiontech.com [dissolutiontech.com]

- 26. scispace.com [scispace.com]

- 27. rroij.com [rroij.com]

- 28. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 29. webhome.auburn.edu [webhome.auburn.edu]

- 30. chemhaven.org [chemhaven.org]

- 31. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 32. researchgate.net [researchgate.net]

A Theoretical and Spectroscopic Investigation of N-cyclopropyl-4-nitrobenzamide: A Technical Guide

This guide provides a comprehensive theoretical framework for analyzing the molecular structure, vibrational spectra, and electronic properties of N-cyclopropyl-4-nitrobenzamide. Designed for researchers and professionals in drug development and computational chemistry, this document outlines the synergistic application of quantum chemical calculations and spectroscopic techniques to elucidate the molecule's characteristics.

Introduction: The Significance of N-cyclopropyl-4-nitrobenzamide

N-cyclopropyl-4-nitrobenzamide, with the chemical formula C10H10N2O3, is a molecule of interest due to its constituent functional groups: a cyclopropyl ring, a nitro group, and a benzamide backbone.[1][2] These moieties are prevalent in various pharmacologically active compounds. The cyclopropyl group can enhance metabolic stability and binding affinity, while the nitrobenzamide scaffold is explored in various therapeutic areas. A thorough understanding of its three-dimensional structure, electronic distribution, and vibrational properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical studies, anchored by computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF), offer profound insights into molecular properties at an atomic level.[3][4] When coupled with experimental spectroscopic data (FT-IR, FT-Raman, NMR, and UV-Vis), these computational models provide a validated and detailed portrait of the molecule's behavior.[5][6] This guide delineates the protocols and rationale for such an integrated analysis.

Computational Methodology: A Self-Validating Approach

The cornerstone of a robust theoretical study is the selection of appropriate computational methods and basis sets. This choice is not arbitrary; it is dictated by the need to balance accuracy with computational cost and to reliably predict the properties of interest.

The Dual-Method Approach: DFT and Hartree-Fock

For a comprehensive analysis of N-cyclopropyl-4-nitrobenzamide, a dual-method approach employing both Density Functional Theory (DFT) and Hartree-Fock (HF) is recommended.[3][4]

-

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, has become the workhorse of computational chemistry for its excellent balance of accuracy and efficiency in describing electron correlation.[3][5] It is well-suited for optimizing molecular geometry, predicting vibrational frequencies, and analyzing electronic properties like HOMO-LUMO gaps.[6]

-

Hartree-Fock (HF) Theory: While DFT is often the primary choice, HF calculations serve as a crucial baseline.[4][7] HF theory provides a foundational, albeit less correlated, description of the electronic structure. Comparing HF and DFT results can be instructive, especially in cases where electron delocalization or charge transfer might be overestimated by some DFT functionals.[7]

The computational workflow begins with geometry optimization, where the molecule's lowest energy conformation is determined. This is followed by frequency calculations to confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational spectra.

Fig. 1: Computational Analysis Workflow

Basis Set Selection

The choice of basis set is critical for the accuracy of the calculations. For a molecule like N-cyclopropyl-4-nitrobenzamide, the 6-311++G(d,p) basis set is recommended.[5]

-

6-311G: This triple-split valence basis set provides flexibility for valence electrons.

-

++: The double diffuse functions are important for accurately describing the electron density far from the nucleus, which is crucial for the nitro group and for modeling intermolecular interactions.

-

(d,p): Polarization functions (d on heavy atoms, p on hydrogens) are essential for describing the anisotropic shape of electron clouds in bonds, which is critical for accurate geometry and frequency calculations.

All calculations should be performed using a validated software package such as Gaussian.[5]

Predicted Molecular Structure and Electronic Properties

The optimized geometry of N-cyclopropyl-4-nitrobenzamide reveals key structural parameters. The planarity of the benzamide group and the orientation of the cyclopropyl and nitro groups relative to the benzene ring are of primary interest.

Fig. 2: Key Structural Features

Geometric Parameters

The calculated bond lengths and angles provide a quantitative description of the molecular structure. The C-N and C=O bond lengths of the amide group, as well as the N-O bonds of the nitro group, are particularly informative about the degree of electron delocalization.

| Parameter | Bond/Angle | DFT/B3LYP (Å or °) | Hartree-Fock (Å or °) |

| Amide Group | C=O | ~1.24 | ~1.21 |

| C-N | ~1.36 | ~1.35 | |

| N-H | ~1.01 | ~1.00 | |

| Nitro Group | C-N | ~1.48 | ~1.47 |

| N-O | ~1.23 | ~1.20 | |

| Dihedral Angle | O=C-N-C(cyclopropyl) | ~180 (trans) | ~180 (trans) |

Note: These are representative values based on similar structures and theoretical levels.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.

-

HOMO: The HOMO is expected to be localized primarily on the benzamide portion, indicating its role as the primary electron donor.

-

LUMO: The LUMO is anticipated to be concentrated on the nitrobenzene ring, particularly the nitro group, which acts as a strong electron acceptor.

The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability.[6] A smaller gap suggests higher reactivity and is associated with the electronic absorption properties observed in the UV-Vis spectrum.[8]

Molecular Electrostatic Potential (MEP)

The MEP surface visually represents the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For N-cyclopropyl-4-nitrobenzamide, the MEP would show:

-

Negative Potential (Red): Concentrated around the oxygen atoms of the carbonyl and nitro groups, indicating susceptibility to electrophilic attack.

-

Positive Potential (Blue): Located around the amide hydrogen and the cyclopropyl hydrogens, indicating sites for nucleophilic interaction.

Spectroscopic Analysis: Bridging Theory and Experiment

A key validation of the computational model is its ability to reproduce experimental spectra.[5][9]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Frequency calculations yield the vibrational modes of the molecule. These can be directly compared to experimental FT-IR and FT-Raman spectra.[10] A scaling factor is typically applied to the calculated frequencies to account for anharmonicity and basis set limitations.

Key Vibrational Modes for N-cyclopropyl-4-nitrobenzamide:

| Vibrational Mode | Calculated Frequency (cm⁻¹, scaled) | Expected Experimental Region (cm⁻¹) |

| N-H Stretch | ~3350 | 3300-3400 |

| C-H Stretch (Aromatic) | ~3100 | 3050-3150 |

| C-H Stretch (Cyclopropyl) | ~3050 | 3000-3100 |

| C=O Stretch (Amide I) | ~1680 | 1670-1690 |

| N-O Symmetric Stretch | ~1350 | 1340-1360 |

| C-N Stretch | ~1250 | 1240-1260 |

The potential energy distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode to specific internal coordinates (stretches, bends, torsions).[9]

NMR Spectroscopy

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8][9] These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.

UV-Visible Spectroscopy

The electronic transitions predicted by Time-Dependent DFT (TD-DFT) calculations can be correlated with the absorption bands in the experimental UV-Vis spectrum. The calculations provide the wavelength of maximum absorption (λmax), oscillator strength, and the nature of the electronic transitions (e.g., π → π).[8] For N-cyclopropyl-4-nitrobenzamide, a significant π → π transition involving the HOMO to LUMO charge transfer within the nitrobenzene moiety is expected.

Conclusion

The theoretical study of N-cyclopropyl-4-nitrobenzamide, through a combined DFT and HF approach, provides a detailed and powerful framework for understanding its structural, electronic, and vibrational properties. This in-depth guide outlines a robust methodology, from the initial choice of computational parameters to the final validation against experimental spectroscopic data. The insights gained from such an analysis are critical for the rational design and development of new chemical entities in medicinal chemistry and materials science, providing a predictive foundation for understanding molecular behavior.

References

-

N-cyclopropyl-4-methyl-3-nitrobenzamide | C11H12N2O3 | CID 2162665 - PubChem. Available at: [Link]

-

N-Cyclopropyl 4-bromo-3-nitrobenzamide | C10H9BrN2O3 | CID 9165493 - PubChem. Available at: [Link]

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8603038/

-

4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem. Available at: [Link]

-

The molecular structure of 2-nitro-N-(4-nitrophenyl)benzamide - ResearchGate. Available at: [Link]

-